Methyl 2-tert-butyloxycarbonylaminoacrylate
Overview
Description
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is an organic compound that is commonly used in organic synthesis. It has a CAS Number of 55477-80-0 and a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “Methyl 2-tert-butyloxycarbonylaminoacrylate” involves several reactions. For instance, one method involves the use of 4 A molecular sieve and toluene-4-sulfonic acid in trichloroethylene for 8 hours under heating conditions . Another method uses tetrabutyl-ammonium chloride, sodium formate, and sodium hydrogencarbonate in N,N-dimethyl-formamide at 85℃ for 17 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-tert-butyloxycarbonylaminoacrylate” is represented by the formula C9H15NO4 . The InChI Code for this compound is 1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .Chemical Reactions Analysis
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a key intermediate in the synthesis of a variety of organic compounds. It can undergo various chemical reactions under different conditions .Physical And Chemical Properties Analysis
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Polymer Materials Chemistry
Methyl 2-tert-butyloxycarbonylaminoacrylate plays a critical role in the field of polymer materials chemistry, particularly in the study of thermal decomposition of methacrylate polymers. These polymers, containing tert-butoxycarbonyl (BOC) moieties, undergo radical polymerization and copolymerizations with various monomers. The thermal decomposition behavior of these polymers has been extensively investigated, revealing the deprotection of the BOC group in polymer side chains occurs at approximately 200°C, resulting in the quantitative elimination of isobutene and carbon dioxide. This process is independent of the structures of the repeating units, and the main-chain decomposition of the residual copolymers results in a negligible amount of residue at 500°C, showcasing the polymers' stability and decomposition characteristics for potential applications in material science (Jing, Suzuki, & Matsumoto, 2019).
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound has shown versatility as a building block for cyclopropyl-containing amino acids. Its reactivity in Michael additions and Diels–Alder reactions has been demonstrated, leading to new cyclopropyl-containing amino acids in protected form. Such chemical versatility underpins its value in synthesizing complex molecules and peptidomimetics, illustrating its significant role in the development of new synthetic methodologies and the creation of molecules with potential pharmaceutical applications (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Antimicrobial Agents
The structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, including those prepared from N-(tert-butoxycarbonyl)aminoethyl methacrylate, has been investigated for antimicrobial applications. The antimicrobial and hemolytic activities of these polymers have been studied, revealing that polymers with a high percentage of butyl groups are less selective for bacterial cells compared to their less hydrophobic counterparts. This research highlights the compound's potential in designing new antimicrobial agents with tailored properties for specific applications (Kuroda & DeGrado, 2005).
Catalysis and Chemical Transformations
Methyl 2-tert-butyloxycarbonylaminoacrylate's role extends to catalysis and chemical transformations, where it is part of processes that include alkoxycarbonylation of alkenes. This showcases the compound's utility in creating ester products from alkenes, indicating its importance in industrial processes and synthetic organic chemistry. The development of advanced catalyst systems that improve activity and broaden the range of feedstocks underscores the continuous quest for more efficient and versatile chemical processes (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Safety And Hazards
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHVVGQPZDMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448798 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-tert-butyloxycarbonylaminoacrylate | |
CAS RN |
55477-80-0 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.